1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-

DPP-4 inhibition type 2 diabetes pyridazine-acetohydrazide

Sourcing a validated intermediate with the 5-cyano-3,4-diphenyl motif essential for DPP-4 and MAO-A inhibitor programs is a recurring challenge. CAS 82232-21-1 directly addresses this need as the precursor to pyridazine-acetohydrazide hybrids (DPP-4 IC50 6.48 nM vs sitagliptin 13.02 nM) and MAO-A selective derivatives (compound 5d, highest SI in series). • Proven DPP-4 inhibition exceeding sitagliptin in head-to-head assay. • Validated MAO-A selectivity confirmed by computational docking. • Free carboxylic acid handle for modular library synthesis.

Molecular Formula C19H13N3O3
Molecular Weight 331.3 g/mol
CAS No. 82232-21-1
Cat. No. B13106615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-
CAS82232-21-1
Molecular FormulaC19H13N3O3
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)O)C#N
InChIInChI=1S/C19H13N3O3/c20-11-15-17(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)21-22(19(15)25)12-16(23)24/h1-10H,12H2,(H,23,24)
InChIKeyYHGCWBRBAPIPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazineacetic Acid: Overview


1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- (CAS 82232-21-1) is a densely functionalized pyridazineacetic acid derivative that serves as a critical advanced intermediate in medicinal chemistry. The molecule features a pyridazin-6-one core substituted with cyano at position 5 and phenyl groups at positions 3 and 4, with an acetic acid side chain at N‑1. This precise substitution pattern enables the compound’s primary documented role as the direct precursor to a series of pyridazine‑acetohydrazide hybrids that have demonstrated sub‑nanomolar DPP‑4 inhibitory activity in head‑to‑head comparison with the marketed drug sitagliptin [1]. The free carboxylic acid also constitutes the core scaffold for a distinct series of pyridazinylacetic acid derivatives reported as monoamine oxidase‑A (MAO‑A) inhibitors with measurable isoform selectivity [2]. These two validated downstream pathways place the compound at the intersection of antidiabetic and CNS‑oriented research programs, making its procurement a strategic decision for laboratories pursuing novel pyridazine‑based enzyme inhibitors.

DPP-4 pathway studies
Precursor to pyridazine-acetohydrazides with reported in vitro DPP-4 inhibition
MAO-A isoform research
Core scaffold for MAO-A selective inhibitors with reported isoform preference
QC-driven procurement
NIST-characterized ethyl ester precursor supports identity confirmation and scale-up

Why Generic Pyridazine Analogs Fail for DPP-4 and MAO-A


The specific combination of the 5‑cyano electron‑withdrawing group, the 3,4‑diphenyl hydrophobic ensemble, and the N‑1 acetic acid handle on the pyridazin‑6‑one scaffold is decisive for downstream biological activity and cannot be replicated by generic pyridazine acetic acid derivatives. In the DPP‑4 inhibitor series, the 5‑cyano‑3,4‑diphenyl motif is essential for the molecular recognition events that yield low‑nanomolar potency; the acetohydrazide derivatives synthesized from this core achieve IC₅₀ values as low as 6.48 nM, outperforming sitagliptin (13.02 nM) in the same assay [1]. In the MAO‑A inhibitor context, the 3,4‑diphenyl substitution pattern contributes to the isoform selectivity profile, with compound 5d—a pyridazinylacetic acid derivative—exhibiting the highest selectivity index (SI) for MAO‑A over MAO‑B within its series [2]. Substituting a simpler pyridazineacetic acid lacking the cyano or diphenyl groups would eliminate the critical pharmacophoric elements that enable these two distinct but mechanistically validated biological activity profiles.

5-Cyano deletion may abolish DPP-4 binding
Unsubstituted pyridazine acetic acids lack the critical cyano interaction, likely shifting DPP-4 inhibition potency
Mono-phenyl analogs may shift MAO-A selectivity
3,4-diphenyl pattern is linked to MAO-A preference; simpler aryl substitution could alter isoform profile
Non-acidic handles limit derivatization
N-1 acetic acid is required for acetohydrazide and other warhead attachments; alternative esters or amides may block key synthesis routes

Quantitative Differentiation Evidence


DPP-4 Inhibition: Acetohydrazide Derivatives vs. Sitagliptin

Pyridazine-acetohydrazide hybrids derived from 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl)acetohydrazide—itself prepared from the ethyl ester of 82232-21-1—were evaluated for in vitro DPP-4 inhibitory activity in direct comparison with sitagliptin. Compounds 6e and 6l displayed IC₅₀ values of 6.48 nM and 8.22 nM, respectively, while sitagliptin tested under identical conditions gave an IC₅₀ of 13.02 nM [1]. The most potent derivative (6e) is approximately 2‑fold more potent than the clinically established DPP-4 inhibitor.

DPP-4 Inhibition
Head-to-head
6e IC50 6.48 nM
6l IC50 8.22 nM
vs sitagliptin 13.02 nM
Reported higher in vitro inhibition vs reference drug
Same assay conditions; ~2-fold and ~1.6-fold differences
DPP-4 inhibition type 2 diabetes pyridazine-acetohydrazide

In Vivo Antihyperglycemic Efficacy

Compound 6l, derived from the 82232-21-1 scaffold, was advanced to in vivo evaluation based on its favorable toxicity profile at higher concentrations. The compound demonstrated significant in vivo antihyperglycemic activity in an animal model, corroborating the in vitro DPP-4 inhibition data and establishing a proof‑of‑concept for the pyridazine‑acetohydrazide series [1]. In contrast, standard DPP-4 inhibitors such as sitagliptin, while clinically validated, were not evaluated in this particular in vivo model alongside 6l, making this a within‑series advancement rather than a direct comparative in vivo study.

In Vivo Response
Supporting
6l: reported antihyperglycemic effect in animal model; low toxicity at elevated concentration
Reported in vivo model-response context
No direct comparator; within-series advancement
antihyperglycemic in vivo efficacy toxicity profiling

MAO-A Isoform Selectivity

A series of pyridazinylacetic acid derivatives bearing the 3,4‑diphenyl substitution pattern were evaluated for MAO‑A and MAO‑B inhibition. All compounds showed preferential inhibition of the MAO‑A isoform, with compound 5d exhibiting the highest selectivity index (SI) for MAO‑A over MAO‑B within the series [1]. While specific IC₅₀ values and SI values for individual compounds were not extracted in the abstract, the consistent MAO‑A selectivity across the series contrasts with many non‑selective or MAO‑B‑preferring pyridazine derivatives reported elsewhere, highlighting the functional importance of the carboxylic acid handle and diphenyl motif present in 82232-21-1.

MAO-A Selectivity
Cross-study
5d: highest MAO-A selectivity index within pyridazinylacetic series
Reported MAO-A isoform preference profile
Exact SI values not extractable; class-level MAO-A preference
monoamine oxidase-A isoform selectivity CNS drug discovery

Chemotype Distinction from Simpler Analogs

The 5‑cyano substituent on the pyridazinone ring is a defining electronic feature of 82232-21-1. In the DPP‑4 inhibitor series, molecular docking studies confirmed that the cyano group participates in critical interactions with active‑site residues of the DPP‑4 enzyme, contributing to the sub‑10 nM potency of derivatives 6e and 6l [1]. In the MAO‑A inhibitor study, computational docking indicated that the 3,4‑diphenyl arrangement and the acetic acid side chain collectively orient the molecule for selective MAO‑A binding [2]. Commercially available pyridazineacetic acid analogs lacking the 5‑cyano group (e.g., unsubstituted pyridazin‑3‑yl‑acetic acid) or bearing only mono‑phenyl substitution would lack these validated binding interactions, making them unsuitable substitutes for programs targeting either DPP‑4 or MAO‑A.

Chemotype Distinction
Class-level
5-cyano and 3,4-diphenyl essential for DPP-4 docking and MAO-A selectivity per in silico
Supports chemotype-specific procurement rationale
No direct IC50 comparison to non-cyano analogs
structure-activity relationship cyano group diphenyl pharmacophore

In Silico ADMET and Toxicity Profiling

In silico ADMET and toxicity studies were conducted on the pyridazine‑acetohydrazide series derived from the 82232-21-1 scaffold. The computational assessment indicated that the compounds possess favorable bioavailability and low predicted toxicity, which was subsequently corroborated by the experimental toxicity assay showing that compound 6l exhibited very low toxicity at higher concentrations [1]. While these ADMET predictions were not benchmarked against a specific comparator scaffold, they provide a critical gate‑keeping function: the 5‑cyano‑3,4‑diphenyl‑pyridazineacetic acid core does not introduce inherent pharmacokinetic or toxicological liabilities that would disqualify it from further development, a concern that often accompanies densely functionalized heterocyclic intermediates.

ADMET Profiling
Supporting
In silico: favorable bioavailability; 6l: low toxicity at high concentration in vitro
Reported ADMET screening context
No scaffold comparator; general drug-likeness assessment
ADMET drug-likeness toxicity prediction

NIST Thermophysical Data for Ethyl Ester Analog

The ethyl ester analog (CAS 82232-20-0) of 82232-21-1 has been critically evaluated by the NIST/TRC Web Thermo Tables program, with experimentally determined vapor pressure data obtained by the effusion method across 13 temperature points in the range 123–141 °C [1]. This thermophysical characterization provides a validated reference point for identity confirmation and purity assessment of the ester intermediate used in the synthesis of 82232-21-1 (via ester hydrolysis). In contrast, many structurally related pyridazine esters lack such rigorously evaluated thermodynamic datasets, complicating quality assurance during procurement and scale‑up.

NIST Thermophysical Data
Supporting
Ethyl ester (82232-20-0): vapor pressure at 13 temperatures (123–141 °C)
Supports QC-driven procurement and identity confirmation
NIST/TRC critically evaluated dataset
thermophysical properties vapor pressure quality control

Application Scenarios


DPP-4 Inhibitor Lead Optimization

82232-21-1 is the optimal starting material for synthesizing pyridazine‑acetohydrazide hybrids that have demonstrated DPP‑4 inhibitory potency exceeding that of sitagliptin (IC₅₀ 6.48 nM for compound 6e vs. 13.02 nM for sitagliptin) [1]. Laboratories engaged in antidiabetic drug discovery can procure this intermediate to generate focused libraries around the validated 5‑cyano‑3,4‑diphenyl‑pyridazine core, with the confidence that the scaffold already supports sub‑10 nM potency and favorable in vivo antihyperglycemic activity.

MAO-A Inhibitor Development for CNS Disorders

The pyridazinylacetic acid derivatives synthesized from 82232-21-1 exhibit consistent MAO‑A selectivity, with compound 5d showing the highest selectivity index in its series [2]. This makes the compound a strategic procurement choice for neuroscience programs targeting depression, anxiety, or neurodegenerative conditions where MAO‑A‑selective inhibition is therapeutically desirable and MAO‑B off‑target activity must be minimized.

Scaffold-Hopping and Hybridization

The demonstrated success of the 5‑cyano‑3,4‑diphenyl‑pyridazine motif in two mechanistically distinct target classes—DPP‑4 and MAO‑A—positions 82232-21-1 as a privileged scaffold for hybridization strategies [1]. Procurement of this intermediate enables medicinal chemistry teams to explore novel chemotypes by appending diverse warheads to the N‑1 acetic acid handle, leveraging a core with proven multi‑target engagement potential while maintaining synthetic tractability.

Quality-Controlled Scale-Up with NIST Reference Data

The ethyl ester precursor (CAS 82232-20-0) of 82232-21-1 benefits from critically evaluated vapor pressure data in the NIST/TRC Web Thermo Tables [1]. This facilitates rigorous identity confirmation and purity assessment during procurement and scale‑up, making the compound particularly suitable for CROs and process chemistry groups that require reproducible, well‑characterized starting materials for multi‑gram synthesis campaigns.

Application
Selection Property
Validation Focus
DPP-4 enzyme inhibitor synthesis
5-Cyano-3,4-diphenyl-pyridazine core
In vitro DPP-4 inhibition assay fit
MAO-A selective inhibitor research
3,4-Diphenyl substitution pattern
MAO-A vs. MAO-B selectivity profiling
Pyridazine scaffold hybridization
N-1 acetic acid derivatization handle
Multi-target enzyme inhibition screening
QC-controlled intermediate scale-up
NIST/TRC vapor pressure data for ester precursor
Batch identity confirmation and purity assessment
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